molecular formula C22H21N3O3S2 B2611646 N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide CAS No. 896305-40-1

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide

Cat. No. B2611646
M. Wt: 439.55
InChI Key: CZHBCOAFHRTSMX-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide, commonly known as CDK9 inhibitor, is a small molecule inhibitor that targets the cyclin-dependent kinase 9 (CDK9) enzyme. CDK9 is a well-known regulator of transcription elongation and has been implicated in various cellular processes, including cell cycle regulation, DNA damage response, and apoptosis. CDK9 inhibition has emerged as an attractive therapeutic strategy for the treatment of cancer, HIV, and other diseases.

Scientific Research Applications

Synthesis and Biological Activity

Research on thiophene derivatives and benzamide compounds highlights their significance in drug discovery due to their biological activities. For example, the study of substituted benzamides has shown potential in inhibiting carbonic anhydrases, critical for treating conditions like glaucoma, epilepsy, and altitude sickness (Supuran, Maresca, Gregáň, & Remko, 2013). Similarly, thiophene derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties, indicating their potential as novel therapeutic agents (Avakyan et al., 2005).

Antimicrobial and Antioxidant Properties

The synthesis of thiophene-based compounds, such as ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates, has been explored for their in vitro antioxidant and in vivo anti-inflammatory activities. These compounds have shown promising results, comparable to standard drugs like diclofenac, in reducing rat paw edema, suggesting their utility in developing anti-inflammatory drugs (Madhavi, Sree Ramya, 2017).

Electrophysiological Activity

N-substituted imidazolylbenzamides, similar in structure to the compound , have been synthesized and studied for their cardiac electrophysiological activity. These compounds, acting as selective class III agents, demonstrate the therapeutic potential of benzamide derivatives in treating arrhythmias and other cardiac conditions (Morgan et al., 1990).

Material Science Applications

Beyond biomedical applications, thiophene derivatives and benzamide compounds find relevance in material science, particularly in the development of photochromic materials and sensors. The unique electronic properties of thiophene make it a suitable candidate for creating materials with reversible photo-switching capabilities, useful in developing advanced optical storage devices and sensors (Uchida et al., 1998).

properties

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S2/c1-4-25(18-8-6-5-7-9-18)30(27,28)19-12-10-17(11-13-19)21(26)24-22-20(14-23)15(2)16(3)29-22/h5-13H,4H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZHBCOAFHRTSMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C(=C(S3)C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide

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